Gadolinium edetate

Thermodynamic stability Gadolinium chelate comparison MRI contrast agent safety

Gadolinium edetate (Gd-EDTA; CAS 15213-88-4; molecular formula C₁₀H₁₂GdN₂O₈⁻; molecular weight 445.5 g/mol) is a linear, open-chain aminopolycarboxylate complex of the trivalent lanthanide ion Gd³⁺ with ethylenediaminetetraacetic acid (EDTA). As a hexadentate ligand, EDTA wraps the Gd³⁺ ion through two amine nitrogens and four carboxylate oxygens, leaving one inner-sphere water coordination site that mediates proton relaxation.

Molecular Formula C10H12GdN2O8-
Molecular Weight 445.5 g/mol
CAS No. 15213-88-4
Cat. No. B231659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium edetate
CAS15213-88-4
Synonymsgadolinium EDTA
Gd EDTA
Gd-EDTA
Molecular FormulaC10H12GdN2O8-
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]
InChIInChI=1S/C10H16N2O8.Gd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4
InChIKeyPFKHAHJIBHFAIK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gadolinium Edetate (Gd-EDTA, CAS 15213-88-4): Linear Acyclic Chelate Baseline for MRI Contrast and Metal Chelation Research


Gadolinium edetate (Gd-EDTA; CAS 15213-88-4; molecular formula C₁₀H₁₂GdN₂O₈⁻; molecular weight 445.5 g/mol) is a linear, open-chain aminopolycarboxylate complex of the trivalent lanthanide ion Gd³⁺ with ethylenediaminetetraacetic acid (EDTA) [1]. As a hexadentate ligand, EDTA wraps the Gd³⁺ ion through two amine nitrogens and four carboxylate oxygens, leaving one inner-sphere water coordination site that mediates proton relaxation [2]. Historically, Gd-EDTA was one of the earliest gadolinium chelates evaluated for magnetic resonance imaging (MRI) contrast enhancement, but it was not commercialized as a clinical contrast agent due to its markedly lower thermodynamic stability relative to DTPA- and DOTA-based chelates [3]. Today, Gd-EDTA is primarily procured as a research tool for mechanistic transmetallation studies, as a precursor for immobilized/surface-conjugated MRI probes, and as a delivery vehicle in gadolinium neutron capture therapy (Gd-NCT) investigations [2][3].

Why Gadolinium Edetate Cannot Be Freely Substituted by Other Gadolinium Chelates: Ligand Architecture Dictates Stability, Safety, and Performance


Although all gadolinium-based chelates share the same paramagnetic Gd³⁺ ion, the ligand scaffold—linear open-chain (EDTA, DTPA) versus macrocyclic (DOTA, HP-DO3A)—imposes differences in thermodynamic stability, kinetic inertness, and susceptibility to transmetallation that span several orders of magnitude [1]. Gd-EDTA exhibits a thermodynamic stability constant (log K ≈ 17.3) that is approximately 300,000-fold lower than that of Gd-DTPA (log K ≈ 22.4) and over 10¹⁰-fold lower than that of Gd-DOTA (log K ≈ 28) [2]. This stability gap translates directly into differential in vivo safety: Gd-EDTA has an intravenous LD50 of ~0.3 mmol/kg in mice, roughly 20-fold more toxic than the commercial linear agent Gd-DTPA (~6.40 mmol/kg) [3]. Furthermore, Gd-EDTA uniquely forms stable ternary complexes with endogenous carbonate and phosphate anions under physiological conditions, causing a significant decrease in proton relaxation rates—a liability not shared by Gd-DTPA, Gd-DTPA-BMA, or Gd-DOTA, whose ternary complex formation is negligible at pH < 8 [4]. For procurement decisions, these quantitative differences mean that Gd-EDTA is unsuitable as a direct substitute for clinical GBCAs in any in vivo imaging application requiring low transmetallation risk, yet it is specifically advantageous where its lower stability can be exploited—such as in ligand-exchange studies, surface immobilization chemistry, or as a liposomal Gd-NCT payload.

Gadolinium Edetate (CAS 15213-88-4): Quantitative Head-to-Head Differentiation Evidence for Procurement and Experimental Selection


Thermodynamic Stability Constant Gap: Gd-EDTA vs. Gd-DTPA vs. Gd-DOTA – A >10-Billion-Fold Range Across Chelate Architectures

Gd-EDTA exhibits a thermodynamic stability constant of log K ≈ 17.3 (formation constant K ∼ 10^17), which is approximately 300,000-fold lower than that of the linear acyclic clinical agent Gd-DTPA (log K ≈ 22.4; K ∼ 10^22.4) and over 10 billion-fold lower than that of the macrocyclic clinical agent Gd-DOTA (log K ≈ 28; K ∼ 10^28) [1]. The stability order, established by potentiometric titration, is DOTA > HP-DO3A > DTPA > DO3A > EDTA [2]. This quantitative ranking directly governs the propensity for free Gd³⁺ release under physiological conditions.

Thermodynamic stability Gadolinium chelate comparison MRI contrast agent safety

Transmetallation Reactivity: Gd-EDTA vs. Macrocyclic Chelates – >20% Reaction in 10 Minutes with Endogenous Zn²⁺ and Cu²⁺

Using ¹⁵³Gd-radiolabeled chelates incubated with 25 mM carbonate, phosphate, Zn²⁺, and Cu²⁺ at pH 7, Tweedle et al. (1991) demonstrated that Gd-EDTA and Gd-DTPA undergo >20% reaction within 10 minutes with Cu²⁺ and Zn²⁺ in the presence of phosphate, yielding precipitated GdPO₄ and chelated Cu(L)/Zn(L) products [1]. In contrast, the macrocyclic chelates Gd-DOTA, Gd-HP-DO3A, and Gd-DO3A were essentially inert, showing ≤1% reaction under identical conditions [1]. This differential susceptibility reflects the kinetic lability of linear open-chain ligands versus the conformational pre-organization and kinetic inertness of the tetraazacyclododecane macrocycle [2].

Transmetallation Kinetic inertness Gadolinium chelate stability

Acute Intravenous Toxicity: Gd-EDTA LD50 of ~0.3 mmol/kg vs. Gd-DTPA at ~6.40 mmol/kg – A ~21-Fold Safety Margin Differential in Mice

The acute intravenous toxicity of Gd-EDTA in mice is characterized by an LD50 of approximately 0.3 mmol/kg, as reviewed by Runge et al. (2011) in their comprehensive developmental history of gadolinium chelates [1]. This value is approximately 21-fold lower (i.e., more toxic) than the LD50 of the commercial linear chelate Gd-DTPA, reported at ~6.40 mmol/kg IV in ICR mice [2]. The extreme toxicity of Gd-EDTA relative to clinical GBCAs is directly attributed to its low thermodynamic stability, which permits greater dissociation of the highly toxic free Gd³⁺ ion in vivo [1]. Notably, the LD50 of free Gd³⁺ is approximately 50 times lower than that of chelated Gd, underscoring the critical role of ligand architecture in mitigating toxicity [3].

Acute toxicity LD50 Gadolinium chelate safety In vivo toxicology

Relaxivity of Immobilized Gd-EDTA/SiO₂ Particles: r₁ = 5.15 mM⁻¹ s⁻¹ – Comparable to Commercial GBCA Performance in a Retentive Nanoparticulate Format

When Gd-EDTA is immobilized on the surface of silica nanoparticles (Gd-EDTA/SiO₂), the resulting colloid exhibits a T1 relaxivity (r₁) of 5.15 mM⁻¹ s⁻¹, which is explicitly reported as comparable to that of a commercial Gd-complex contrast agent (Magnevist) [1]. The Gd-EDTA/SiO₂ particles were prepared by sol-gel synthesis (0.2 M TEOS, 35 °C) followed by sequential amino-functionalization with APMS at pH 3 and EDTA conjugation at pH 5, yielding colloidally stable particles that retained structural integrity after centrifugal concentration to 0.347 mM Gd [1]. This demonstrates that while molecular Gd-EDTA alone suffers from low stability and rapid clearance, its immobilization on a particulate scaffold recovers diagnostically relevant relaxivity while enabling prolonged residence time—a property not achievable with freely dissolved low-molecular-weight GBCAs.

T1 relaxivity Gd-EDTA immobilization Silica particle MRI probe Contrast agent engineering

Ternary Complex Formation with Endogenous Anions: Gd-EDTA Uniquely Quenches Relaxivity via Carbonate/Phosphate/Citrate Binding – A Differentiating Liability

Among four gadolinium chelates systematically compared by Burai et al. (1997), Gd-EDTA is uniquely susceptible to forming stable ternary complexes with endogenously available carbonate, phosphate, and citrate ions under physiological conditions [1]. The formation of these ternary species Gd-EDTA(X) (X = CO₃²⁻, Cit³⁻) results in a significant decrease in proton relaxation rates, whereas for Gd-DTPA, Gd-DTPA-BMA, and Gd-DOTA, the extent of ternary complex formation and its effect on proton relaxation—measured at 9 MHz—is negligible at pH < 8 [1]. This property represents a differentiating performance liability for Gd-EDTA in any MRI application: the relaxivity of Gd-EDTA is not constant but dynamically suppressed by the very anions present in biological fluids, introducing unpredictable signal quantification.

Ternary complex Relaxivity quenching Endogenous anion binding Contrast agent design

Liposome-Encapsulated Gd-EDTA for Gadolinium Neutron Capture Therapy: 8-Fold Higher Tumor Cell Uptake vs. Free Gd-EDTA with Prolonged Intracellular Retention

Zou et al. (2000) demonstrated that liposome-encapsulated Gd-EDTA (LGd) achieves an 8-fold higher uptake rate in tumor cells compared to free molecular Gd-EDTA, while the release rate of Gd from tumor cells containing LGd is remarkably lower than that from cells loaded with free Gd-EDTA [1]. The Gd-EDTA liposomes were characterized for stability across pH, ionic strength, buffer composition, and temperature, with maximum stability observed at 37 °C under physiological conditions [1]. This differential cellular pharmacokinetics provides the quantitative basis for considering Gd-EDTA—specifically in its liposomal formulation—as a candidate delivery vehicle for gadolinium neutron capture therapy (Gd-NCT), where high intracellular Gd concentration and prolonged retention during neutron irradiation are critical efficacy determinants.

Gadolinium neutron capture therapy Liposomal Gd-EDTA Tumor cell uptake Drug delivery

Evidence-Backed Application Scenarios for Gadolinium Edetate (CAS 15213-88-4): Where the Quantitative Differentiation Data Directs Procurement Decisions


Mechanistic Transmetallation and Ligand-Exchange Kinetics Studies

Gd-EDTA's uniquely high transmetallation reactivity (>20% reaction with Zn²⁺/Cu²⁺ in 10 minutes at pH 7) and low thermodynamic stability (log K ≈ 17.3) make it the chelate of choice as a reactive linear benchmark in head-to-head studies comparing metal-exchange kinetics across chelate architectures [1][2]. Researchers investigating the mechanism of gadolinium release, NSF pathogenesis, or chelate design optimization can use Gd-EDTA as the 'high-lability' extreme against which macrocyclic inertness (≤1% reaction for Gd-DOTA) is quantitatively contrasted [1].

Surface-Immobilized and Nanoparticulate MRI Contrast Agent Engineering

When immobilized on silica or other particulate scaffolds, Gd-EDTA achieves T1 relaxivity (r₁ = 5.15 mM⁻¹ s⁻¹) comparable to commercial GBCAs [3]. For materials scientists and biomedical engineers developing immobilized, slow-release, or tissue-retentive MRI probes, Gd-EDTA offers a cost-effective precursor that matches clinical-agent relaxivity performance once scaffolded, without requiring the higher-cost DTPA or DOTA ligands needed for freely dissolved molecular contrast formulations [3].

Liposomal Gadolinium Neutron Capture Therapy (Gd-NCT) Payload Development

Liposomal encapsulation of Gd-EDTA yields an 8-fold enhancement in tumor cell uptake rate and significantly prolonged intracellular Gd retention compared to free Gd-EDTA [4]. These quantitative delivery advantages, combined with the well-established liposome formulation chemistry of EDTA complexes, position Gd-EDTA as a rational precursor for Gd-NCT research programs where high intracellular ¹⁵⁷Gd accumulation and retention during neutron irradiation are the primary experimental endpoints [4].

Relaxivity-Based Anion Sensing and Physiological Responsive Probe Research

Gd-EDTA's unique susceptibility to ternary complex formation with carbonate, phosphate, and citrate—which significantly decreases proton relaxation rates under physiological conditions—can be exploited for designing relaxivity-based sensors that respond to changes in endogenous anion concentrations [5]. This property, which is absent in Gd-DTPA, Gd-DTPA-BMA, and Gd-DOTA (negligible ternary complex formation at pH < 8), provides a differentiable signal modulation mechanism for responsive MRI probe development [5].

Quote Request

Request a Quote for Gadolinium edetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.